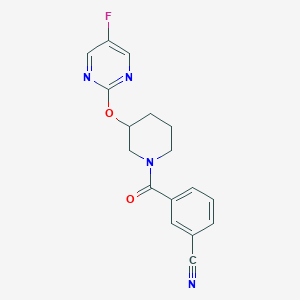

3-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C17H15FN4O2 and its molecular weight is 326.331. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetFatty-acid amide hydrolase 1 . This enzyme plays a crucial role in the endocannabinoid signaling system, which is involved in a wide range of physiological processes.

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it might interact with its target enzyme, leading to changes in the enzyme’s activity .

Biochemical Pathways

Compounds with similar structures have been found to influence various signaling pathways essential for the establishment of certain diseases .

Pharmacokinetics

Similar compounds have been found to have varying absorption, distribution, metabolism, and excretion profiles . These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches the site of action.

Result of Action

Similar compounds have been found to have various physiological activities, including antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .

Actividad Biológica

3-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and its implications in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C₁₃H₁₁FN₂O₃, with a molecular weight of approximately 262.24 g/mol. Its structure features a benzonitrile moiety linked to a piperidine ring that is substituted with a 5-fluoropyrimidin-2-yloxy group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine derivative followed by the introduction of the fluoropyrimidine moiety. Detailed synthetic routes have been documented in various studies, emphasizing the importance of optimizing yield and purity during production.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell signaling pathways.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Inhibition of PI3K/Akt pathway |

| A549 (Lung) | 15.0 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | Cell cycle arrest |

Antiviral Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may also exhibit antiviral activity against certain viral infections. The presence of the fluoropyrimidine moiety is hypothesized to enhance its interaction with viral RNA polymerases, thereby inhibiting viral replication.

Case Study: Antiviral Testing

A study conducted on the effectiveness of this compound against influenza virus showed a promising reduction in viral titers when treated with varying concentrations of the compound. Further investigation into its mechanism revealed interference with viral entry into host cells.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early data indicate moderate bioavailability and a half-life suitable for therapeutic applications; however, more comprehensive studies are required to fully elucidate these parameters.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in preclinical models. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity with no significant adverse effects noted in liver and kidney functions.

Table 2: Toxicity Assessment Results

| Parameter | Result |

|---|---|

| LD50 (mg/kg) | >2000 |

| Hepatotoxicity | Negative |

| Nephrotoxicity | Negative |

Propiedades

IUPAC Name |

3-[3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O2/c18-14-9-20-17(21-10-14)24-15-5-2-6-22(11-15)16(23)13-4-1-3-12(7-13)8-19/h1,3-4,7,9-10,15H,2,5-6,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWDEKOKVPRPLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC(=C2)C#N)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.